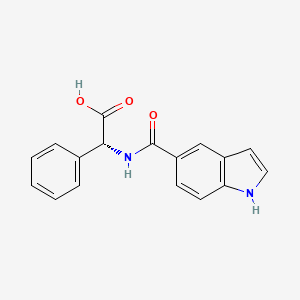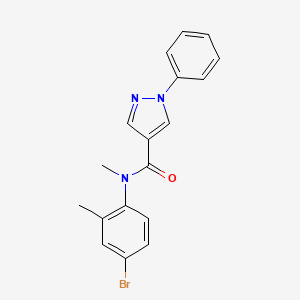
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid, also known as IPCA-2, is a synthetic compound that has gained attention due to its potential applications in scientific research. IPCA-2 is a derivative of indole-5-carboxylic acid and has a phenylacetic acid moiety attached to the nitrogen atom. This compound has been shown to have promising effects in various biochemical and physiological processes, making it a potential candidate for further research.
Wirkmechanismus
The mechanism of action of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid involves the inhibition of MAO-A activity. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid binds to the active site of MAO-A and prevents the breakdown of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters, which has been shown to have antidepressant effects.
Biochemical and Physiological Effects:
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have various biochemical and physiological effects. As mentioned earlier, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid inhibits the activity of MAO-A, leading to an increase in the levels of neurotransmitters such as serotonin and norepinephrine. This increase in neurotransmitter levels has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has also been shown to have antitumor and anti-inflammatory properties. In addition, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have anxiolytic effects, making it a potential candidate for anxiety research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid in lab experiments is its ability to inhibit the activity of MAO-A. This makes it a potential candidate for research related to depression and anxiety. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid also has antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research. However, one of the limitations of using (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid research. One potential direction is to further study its antidepressant effects and its potential use as a treatment for depression and anxiety. Another potential direction is to study its antitumor and anti-inflammatory properties and its potential use in cancer and inflammation research. Additionally, further research is needed to optimize the synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid and improve its solubility in water for in vivo administration.
Conclusion:
In conclusion, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid is a synthetic compound that has gained attention due to its potential applications in scientific research. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have promising effects in various biochemical and physiological processes, making it a potential candidate for further research. Its ability to inhibit the activity of MAO-A and increase the levels of neurotransmitters such as serotonin and norepinephrine has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid also has antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research. Further research is needed to optimize the synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid and improve its solubility in water for in vivo administration.
Synthesemethoden
The synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid involves the reaction of indole-5-carboxylic acid with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid is its ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine, and its inhibition has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has also been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research.
Eigenschaften
IUPAC Name |
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(13-6-7-14-12(10-13)8-9-18-14)19-15(17(21)22)11-4-2-1-3-5-11/h1-10,15,18H,(H,19,20)(H,21,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSKEWOTVNITG-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)


![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)

![2-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]guanidine](/img/structure/B7683195.png)
![2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B7683196.png)